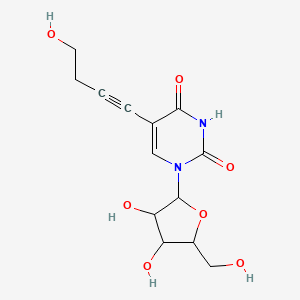

5-(4-Hydroxybutyn-1-yl)uridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C13H16N2O7 |

|---|---|

Molekulargewicht |

312.27 g/mol |

IUPAC-Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(4-hydroxybut-1-ynyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C13H16N2O7/c16-4-2-1-3-7-5-15(13(21)14-11(7)20)12-10(19)9(18)8(6-17)22-12/h5,8-10,12,16-19H,2,4,6H2,(H,14,20,21) |

InChI-Schlüssel |

JOODRRAZXIYEBW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C#CCCO |

Herkunft des Produkts |

United States |

Chemical Synthesis Methodologies and Advanced Analog Design Strategies

Regioselective Synthesis of 5-Substituted Uridine (B1682114) Nucleobase Analogs

The precise introduction of substituents at the C-5 position of the uridine nucleobase is critical for the development of analogs with desired properties. Several powerful catalytic methods have been developed to achieve this regioselectivity with high efficiency.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are a mainstay for the synthesis of C-5 substituted pyrimidine (B1678525) nucleosides. fiu.edumdpi.com Among these, the Sonogashira coupling is particularly well-suited for the introduction of alkynyl groups, such as the 4-hydroxybutynyl moiety in 5-(4-Hydroxybutyn-1-yl)uridine. nih.govresearchgate.net This reaction typically involves the coupling of a 5-halouridine derivative (commonly 5-iodouridine) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net

The general applicability of the Sonogashira reaction allows for the synthesis of a diverse range of 5-alkynyluridine derivatives by varying the alkyne coupling partner. nih.govacs.org For instance, the synthesis of 5-(4-aryl-1,3-butadiyn-1-yl)-uridines has been achieved using Sonogashira palladium-catalyzed reactions, demonstrating the versatility of this method. nih.gov The reaction conditions can often be tailored to be compatible with unprotected nucleosides, simplifying the synthetic sequence by avoiding protection and deprotection steps. mdpi.comresearchgate.net

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Pd(PPh₃)₄/CuI | 5-Iodouridine (B31010), Terminal Alkyne | 5-Alkynyluridine | Good | nih.gov |

| PdCl₂(PPh₃)₂/CuI | 5-Iodouridine, Terminal Alkyne | 5-Alkynyluridine | 25-67 | nih.gov |

| Na₂PdCl₄ | 5-Iodouridine, Arylboronic Acid | 5-Aryluridine | 33-85 | mdpi.com |

Nickel-Copper-Catalyzed C-H Activation Approaches

In recent years, transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including pyrimidine nucleosides. mdpi.commdpi.comrsc.org This approach avoids the pre-functionalization of the C-5 position with a halogen, directly coupling a C-H bond with a suitable partner. Nickel-copper co-catalyzed systems have been employed for the synthesis of C5-substituted uridine analogs. nih.gov These reactions offer an alternative to traditional cross-coupling methods and are an active area of research for creating C-C bonds at the C-5 position of uridine. mdpi.combeilstein-journals.org The development of Ni/Cu co-catalyzed C-H carbonylation and annulation reactions showcases the potential of this strategy for constructing diverse pyrimidine derivatives. mdpi.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) in Nucleoside Modification

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for modifying nucleosides that possess an alkyne or azide (B81097) handle. wikipedia.orgrsc.orgnih.gov For a molecule like this compound, the terminal alkyne group serves as a perfect handle for subsequent modifications via CuAAC. smolecule.comnih.gov This reaction allows for the straightforward attachment of a wide variety of molecules, including fluorophores, biotin (B1667282) tags, or other bioactive moieties, by reacting the alkyne-modified uridine with a corresponding azide-functionalized molecule. researchgate.netnih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in chemical biology and drug discovery. nih.govnih.gov

The process typically involves a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. wikipedia.org The use of ligands can further accelerate the reaction and protect biomolecules from oxidative damage. nih.gov

Targeted Modifications of the Ribose Sugar Moiety in Uridine Analogs

Modifications to the ribose sugar moiety of uridine analogs can have a profound impact on their biological activity, metabolic stability, and conformational properties. nih.govnih.gov Strategically altering the sugar can lead to analogs with improved pharmacokinetic profiles or enhanced target specificity.

Common modifications include:

3'-Position Modifications: Removal or modification of the 3'-hydroxyl group can impact the ability of the nucleoside to be incorporated into growing nucleic acid chains, a strategy often employed in the design of chain-terminating antiviral or anticancer agents. nih.gov

Conformationally Locked Analogs: Replacing the flexible ribose ring with a rigid carbocyclic or bicyclic system can lock the sugar into a specific conformation (e.g., North or South). nih.gov This approach is valuable for probing the bioactive conformation of a nucleoside analog at its target.

| Ribose Modification | Purpose | Example | Reference |

| 2'-Amino/Azido substitution | Influence sugar pucker, probe binding interactions | 2'-amino-2'-deoxyuridine | nih.gov |

| 3'-Deoxy | Chain termination of DNA/RNA synthesis | 3'-deoxyuridine analogs | nih.govnih.gov |

| Carbocyclic ring | Increase metabolic stability, lock conformation | Carbocyclic uridine analogs | nih.gov |

| 2'-O-TBDMS protection | Intermediate for RNA synthesis | 2'-O-TBDMS-uridine | nih.gov |

Strategies for Glycosidic Bond Alteration in Nucleoside Analogs

The glycosidic bond, which connects the nucleobase to the sugar moiety, is another key target for modification in the design of advanced nucleoside analogs. Altering this bond can enhance the stability of the nucleoside towards enzymatic cleavage by glycosylases.

A primary strategy involves the synthesis of C-nucleosides , where the nitrogen of the glycosidic bond is replaced by a carbon atom. nih.gov This C-C bond is significantly more resistant to enzymatic hydrolysis than the natural N-glycosidic bond. The synthesis of C-nucleosides is often more challenging than that of their N-nucleoside counterparts and typically requires multi-step synthetic routes. mdpi.comrsc.org These routes may involve the construction of a suitable sugar derivative bearing a reactive functional group at the anomeric position, which is then coupled with a pre-formed or in situ-generated nucleobase precursor. nih.govmdpi.com The development of C-nucleoside analogs of this compound would represent a significant step towards creating more robust molecular probes or therapeutic candidates.

Modular and Solid-Phase Synthetic Approaches for Uridine Analog Libraries

The generation of diverse libraries of uridine analogs is greatly facilitated by modular and solid-phase synthetic strategies. These approaches allow for the systematic variation of different parts of the molecule, enabling extensive structure-activity relationship (SAR) studies. Solid-phase synthesis, in particular, offers significant advantages, including the simplification of purification processes, as excess reagents and byproducts can be easily washed away from the resin-bound product. This methodology supports a modular assembly, where a common uridine scaffold anchored to a solid support can serve as the foundation for an entire library of inhibitors.

A predominant modular strategy for introducing diversity at the C5 position of the pyrimidine ring is the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction efficiently forms a carbon-carbon bond between a C5-halogenated uridine precursor, most commonly 5-iodouridine, and a terminal alkyne. The versatility of the Sonogashira coupling allows for the introduction of a wide array of alkynyl moieties, including those with aliphatic chains, aryl groups, and various functional groups such as alcohols, amides, and ureas.

The synthesis of the target compound, This compound , is a prime example of this modular approach. It can be readily prepared via the Sonogashira coupling of a suitably protected 5-Iodouridine with 3-butyn-1-ol , typically using a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ and a copper(I) co-catalyst such as CuI. This reaction highlights the modularity of the synthesis, where the choice of alkyne determines the final C5 substituent.

The power of this modular strategy is demonstrated by the wide range of C5-alkynyl uridine derivatives that have been synthesized for various applications. The ability to use different terminal alkynes allows for the fine-tuning of the molecule's properties.

Table 1: Examples of Modular Synthesis of C5-Alkynyl Uridine Derivatives via Sonogashira Coupling (This table is interactive. Click on headers to sort.)

| Uridine Precursor | Terminal Alkyne | Resulting C5-Substituent | Reference |

|---|---|---|---|

| 5-Iodouridine | Phenylacetylene | Phenylethynyl | |

| 5-Iodouridine | 1-Dodecyne | Dodec-1-yn-1-yl | |

| 5-Iodouridine | Propargylamine | 3-Aminoprop-1-yn-1-yl | |

| 5-Iodouridine | 3-Butyn-1-ol | 4-Hydroxybut-1-yn-1-yl | |

| 5-Bromouridine | Various terminal alkynes | Alkynyl groups |

Solid-phase synthesis has also been employed to create libraries of more complex uridine-containing molecules, such as peptidouridines. In these strategies, the uridine molecule is anchored to a solid support, often through the ribose hydroxyls or the uracil (B121893) nitrogen, allowing for sequential peptide couplings and other modifications before cleavage from the resin.

**2.5. Chemoenzymatic and Biosynthetic Routes to Uridine Derivatives

Molecular Interactions and Enzymatic Activity Studies

Investigation of Nucleic Acid Polymerase Interactions

For a nucleoside analog to exert its effect on nucleic acid synthesis, it must first be converted into its triphosphate form within the cell. This triphosphate derivative can then act as a substrate for nucleic acid polymerases, the enzymes responsible for building DNA and RNA strands. The interaction between the analog's triphosphate and the polymerase is a critical determinant of its therapeutic potential.

The ability of a polymerase to recognize and incorporate a modified nucleotide triphosphate is highly dependent on the nature of the modification and the specific type of polymerase. Studies with various 5-substituted uridine (B1682114) triphosphates have shown that they can be utilized by RNA polymerases, such as T7 RNA polymerase, although often with reduced efficiency compared to the natural substrate, Uridine 5'-triphosphate (UTP). For instance, analogs like 5-(3-aminopropyl)uridine triphosphate and 5-(2-mercaptoethyl)uridine triphosphate have been shown to be incorporated into RNA transcripts by T7 RNA polymerase.

Data on the specific kinetic parameters (K_m, V_max) for the incorporation of 5-(4-hydroxybutyn-1-yl)uridine 5'-triphosphate by various DNA and RNA polymerases are not currently available in the scientific literature.

The incorporation of a nucleoside analog triphosphate into a growing nucleic acid chain can lead to the termination of its elongation. This is a key mechanism for many antiviral and anticancer drugs. Chain termination can be either obligate, where the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, or non-obligate, where the modification allows for limited further extension before stalling.

For this compound, which possesses a standard ribose moiety with a 3'-hydroxyl group, it would not be expected to act as an obligate chain terminator in the same manner as dideoxynucleosides. However, the bulky 4-hydroxybutyn-1-yl group at the 5-position, once incorporated, could sterically hinder the proper positioning of the next incoming nucleotide triphosphate or interfere with the translocation of the polymerase along the template strand, potentially leading to delayed chain termination. Studies with other 2'-modified UTP analogs have demonstrated that even with a 3'-hydroxyl group present, efficient and immediate chain termination can occur.

Specific studies analyzing the chain termination mechanisms following the incorporation of this compound 5'-triphosphate have not been reported.

There is no published research specifically investigating the effect of this compound 5'-triphosphate on the fidelity or non-incorporation-based inhibition of nucleic acid polymerases.

Uridine Kinase Interaction and Phosphorylation Pathway Analysis

Human cells possess two main uridine-cytidine kinases, UCK1 and UCK2, which can phosphorylate a variety of uridine and cytidine (B196190) analogs. nih.gov The affinity of these enzymes for a given analog, represented by the Michaelis constant (K_m), and the maximum rate of phosphorylation (V_max) are key parameters. Additionally, the analog or its phosphorylated metabolites can act as inhibitors of the kinase. For example, 5-azacytidine (B1684299) 5'-triphosphate has been shown to be a potent inhibitor of 5-azacytidine phosphorylation by uridine-cytidine kinase. nih.gov

While several uridine analogs have been characterized as substrates for UCK1 and UCK2, specific kinetic data for this compound is not available. nih.gov Research on other analogs, such as 4-hydroxy-1-(β-D-ribofuranosyl)-pyridazine-6-one, has demonstrated competitive inhibition with respect to uridine, with determined K_i values. Current time information in Bangalore, IN. This highlights the type of analysis that would be necessary to understand the interaction of this compound with uridine kinase.

Table 1: Kinetic Parameters of Uridine Analogs with Uridine Kinase (Illustrative)

| Compound | Enzyme Source | K_m (µM) | K_i (mM) | Inhibition Type |

| Uridine | Mouse Kidney Uridine Kinase | 82 | - | - |

| 4-hydroxy-1-(β-D-ribofuranosyl)-pyridazine-6-one | Mouse Kidney Uridine Kinase | - | 4.7 | Competitive |

| This compound | Data Not Available | N/A | N/A | N/A |

This table is for illustrative purposes to show the type of data required and includes data for a different uridine analog due to the absence of specific data for this compound.

Given that uridine kinase phosphorylates endogenous uridine, any analog substrate will necessarily compete with the natural nucleoside for the active site of the enzyme. The extent of this competition is determined by the relative affinities (K_m and K_i values) of the analog and uridine for the kinase, as well as their intracellular concentrations. A high affinity of the analog for the kinase would favor its phosphorylation even in the presence of endogenous uridine.

The mechanism of competition is typically competitive, where the analog and uridine bind to the same active site on the enzyme. Dual-substrate kinetic studies have confirmed that uridine and cytidine compete for a single active site on uridine-cytidine kinase. nih.gov It is highly probable that this compound would also act as a competitive substrate with endogenous uridine for uridine kinase.

Detailed studies on the competitive interaction between this compound and endogenous uridine for uridine kinase have not been documented in the scientific literature.

Studies on RNA Modifying Enzymes and Ribonucleoprotein Complexes

The interaction of nucleoside analogs with RNA modifying enzymes is a cornerstone of their biological activity. These enzymes are responsible for the post-transcriptional modification of RNA, a process vital for cellular function. nih.gov The introduction of analogs like this compound can disrupt these processes, leading to therapeutic effects.

Structural Elucidation of Enzyme-tRNA Complexes (e.g., X-ray Crystallography)

To date, no specific X-ray crystal structures of this compound complexed with a tRNA-modifying enzyme have been published. However, the study of similar complexes provides critical insights into how such interactions likely occur. For instance, the X-ray crystal structure of Escherichia coli CmoM, an enzyme that methylates 5-carboxymethoxyuridine (cmo⁵U) at position 34 of a tRNA, has been resolved at 2.22 Å. nih.gov

This structural study revealed that both the enzyme and the tRNA undergo localized conformational changes at their binding interface to achieve a precise fit. nih.gov Such detailed structural information is paramount for understanding the principles of substrate recognition and catalysis. It allows researchers to visualize the active site, identify key amino acid residues involved in binding, and observe the orientation of the nucleoside analog within the catalytic pocket. For this compound, a similar crystallographic approach would be necessary to definitively elucidate its binding mode with target enzymes.

Molecular Basis of Enzyme-Nucleoside Analog Recognition and Specificity (e.g., Base Flipping Mechanisms)

A key mechanism for enzyme access to specific bases within a structured RNA molecule like tRNA is "base flipping." nih.gov This process involves the enzyme breaking the base-stacking interactions of the helix to rotate the target nucleobase out of the strand and into the enzyme's active site.

This mechanism is well-documented for various RNA-modifying enzymes. nih.gov In the crystal structure of the CmoM-tRNA complex, the cmo⁵U base at the wobble position is clearly flipped out from its canonical stacked position. nih.gov This allows for extensive and specific molecular interactions with at least eight amino acid residues within the enzyme's active site. It is highly plausible that an enzyme targeting this compound incorporated into an RNA strand would utilize a similar base-flipping mechanism to recognize and engage the 5-position substituent for a catalytic reaction. The flexible butynyl chain at the 5-position would then be positioned within the enzyme's catalytic pocket, guided by specific protein-ligand interactions.

Interactions with Other Nucleoside-Utilizing Enzymes

For many nucleoside analogs to exert their biological activity, they must first be phosphorylated to their corresponding monophosphate, diphosphate (B83284), or triphosphate forms. This metabolic activation is carried out by nucleoside kinases. It has been noted that this compound can be converted to its diphosphate (5-BPUDP) and subsequently to its more active monophosphate form (5-BPUMP), which strongly implies interaction with one or more cellular kinases. biosynth.com

Studies on other uridine analogs confirm this general pathway. For example, the compound 3-deaza-6-azaUrd requires activation to its 5'-phosphate derivative, a reaction catalyzed by uridine kinase. nih.gov In that study, 3-deaza-6-azaUrd was shown to be a competitive inhibitor of uridine kinase, competing with the natural substrate, uridine, for phosphorylation. nih.gov It is therefore highly probable that this compound also acts as a substrate and/or inhibitor for enzymes such as uridine kinase. The kinetic parameters of this interaction, such as the Michaelis constant (Kₘ) and the inhibition constant (Kᵢ), would be crucial for defining its biochemical profile.

Table 1: Hypothetical Kinetic Parameters for the Interaction of this compound with Human Uridine Kinase

This table is illustrative and based on data from related compounds. No specific experimental data for this compound is currently available.

| Compound | Enzyme | Parameter | Value | Reference for Methodology |

| Uridine (Natural Substrate) | Mouse Kidney Uridine Kinase | Kₘ | 82 µM | nih.gov |

| 3-deaza-6-azaUrd | Mouse Kidney Uridine Kinase | Kᵢ | 4.7 mM | nih.gov |

| This compound | Human Uridine Kinase | Kₘ (Predicted) | Value not determined | N/A |

| This compound | Human Uridine Kinase | Kᵢ (Predicted) | Value not determined | N/A |

Computational Modeling and Simulation of Molecular Interactions

In the absence of experimental structural data, computational methods like molecular docking and molecular dynamics simulations serve as powerful tools to predict and analyze the interactions between a ligand and its target protein.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com This method scores different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, yielding a predicted binding affinity (often expressed in kcal/mol).

For this compound, docking studies could be performed against the active sites of relevant enzymes, such as viral RNA polymerases or human nucleoside kinases. Such studies have been successfully applied to other 5'-substituted uridine analogs to rationalize their inhibitory activity against Mur ligase enzymes, for instance. mdpi.com A docking study would identify key amino acid residues that likely form hydrogen bonds or other stabilizing interactions with the uridine core, the ribose sugar, and the unique 4-hydroxybutyn-1-yl side chain.

Table 2: Illustrative Molecular Docking Results for this compound with a Putative Kinase Target

This table is a hypothetical representation of potential docking results. Specific data is not available.

| Ligand | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Hydrogen Bonds (Hypothetical) |

| This compound | Uridine Kinase 2 | -7.8 | Gln, Arg, Phe, Tyr | Uracil (B121893) N3-H with Gln; Ribose 3'-OH with Arg; Butynyl 4'-OH with Tyr |

| Uridine | Uridine Kinase 2 | -6.5 | Gln, Arg, Phe | Uracil N3-H with Gln; Ribose 3'-OH with Arg |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Recognition

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time. Starting from a docked pose, an MD simulation calculates the atomic movements, allowing for the assessment of the stability of the complex and revealing conformational changes in both the ligand and the protein upon binding. nih.gov

Table 3: Potential Parameters and Outputs of a Molecular Dynamics Simulation

This table outlines a typical setup for an MD simulation study. It is for illustrative purposes only.

| Parameter | Description | Example Value/Finding (Hypothetical) |

| System | Ligand-protein complex in a solvated environment | This compound-Uridine Kinase complex in a water box with ions |

| Force Field | Set of parameters to calculate potential energy | AMBER, CHARMM, or GROMOS |

| Simulation Time | Duration of the simulation | 100 nanoseconds (ns) |

| RMSD Analysis | Measures the average deviation of the ligand from its initial pose | Stable ligand binding indicated by a low and converged RMSD value (< 2 Å) |

| RMSF Analysis | Measures the fluctuation of individual amino acid residues | Identification of flexible loops in the protein that may be involved in ligand entry or binding |

| Binding Free Energy | Calculated energy of binding (e.g., via MM/PBSA) | A negative value indicating favorable binding |

Applications in Cellular and Molecular Biology Research

Utilization as Biochemical Probes in Nucleic Acid Research

5-(4-Hydroxybutyn-1-yl)uridine serves as a functional biochemical probe for studies concerning RNA biology and metabolism smolecule.com. Its ability to be incorporated into nucleic acids allows for the tracking and analysis of these vital macromolecules within cellular environments. The alkyne moiety provides a chemical handle for bioorthogonal reactions, enabling specific and sensitive detection.

A primary application of alkyne-containing nucleosides is the metabolic labeling of newly synthesized nucleic acids. nih.gov This technique relies on cellular enzymes incorporating the modified nucleoside into nascent RNA or DNA. The compound 5-ethynyl uridine (B1682114) (EU), which also possesses an alkyne group, is a well-documented example of this approach. nih.govd-nb.info Cells are cultured with the alkyne-modified uridine analog, which is utilized by cellular machinery in place of natural uridine during transcription. thermofisher.com

Once incorporated, the alkyne group serves as a target for a highly specific and efficient bioorthogonal reaction known as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), or "click chemistry". nih.gov This reaction covalently attaches a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the modified nucleoside without interfering with other biological processes. nih.govnih.govrsc.org This two-step labeling strategy provides exceptional versatility, allowing researchers to visualize, isolate, and analyze newly synthesized nucleic acids for genomic and transcriptomic studies. nih.govthermofisher.com Given its structural similarity to EU, this compound is a prime candidate for such metabolic labeling experiments.

| Feature | Description |

| Labeling Strategy | Two-step: 1. Metabolic incorporation of the alkyne-modified uridine. 2. Covalent attachment of a reporter molecule via click chemistry. |

| Key Reaction | Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). |

| Reporter Molecules | Fluorophores (for imaging), Biotin (for affinity purification). |

| Application | Tracking and analysis of de novo RNA and DNA synthesis. |

Following the successful covalent attachment of a fluorescent dye via click chemistry, the localization of nascent nucleic acids can be observed with high spatial resolution using advanced microscopy techniques. nih.gov This method has been effectively used to monitor the subcellular distribution and trafficking of mRNA, providing insights into gene expression dynamics within complex cellular structures like neurons. nih.gov

The fluorescence signal generated from the labeled nucleic acids can be quantified, allowing for the measurement of transcriptional activity. nih.gov This approach offers superior sensitivity and spatial resolution compared to traditional methods that rely on antibody-based detection of analogs like bromouridine (BrdU). nih.gov The ability to visualize nucleic acid synthesis in real-time within living or fixed cells is a powerful tool for understanding the intricate regulation of gene expression. d-nb.info

Understanding the interactions between nucleic acids and proteins is fundamental to molecular biology. Modified nucleosides are instrumental in mapping these interactions. One powerful technique is photocross-linking, where a photoreactive uridine analog, such as 4-thiouridine (B1664626) or 5-iodouridine (B31010), is incorporated into an RNA molecule of interest. nih.govglenresearch.com Upon exposure to UV light of a specific wavelength, a covalent bond is formed between the RNA and any protein in close proximity, allowing for the identification of RNA-binding proteins. nih.govethz.ch While this compound is not inherently photoreactive, its alkyne handle could be used to attach a photoreactive group.

Another approach involves proximity labeling, where an RNA is tagged to recruit a "promiscuous" enzyme like a biotin ligase. nih.gov This enzyme then biotinylates proteins that are in the immediate vicinity of the RNA, which can then be identified. nih.gov Furthermore, reactive groups can be attached to modified uridines to create specific cross-links; for instance, DNA containing acrylamide-modified uridine has been used to form covalent bonds with cysteine residues in target proteins. mdpi.com The chemical functionality of this compound makes it adaptable for use in these sophisticated methods for probing the dynamic landscape of nucleic acid-protein interactions.

Role in In Vitro Selection Techniques and Synthetic Biology

The applications of this compound extend into the field of synthetic biology, where modified nucleic acids are used to create novel biological functions and tools.

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is an in vitro selection technique used to isolate functional nucleic acid sequences, known as aptamers or ribozymes, from a vast, random library. frontiersin.orgnih.gov Aptamers are oligonucleotides that bind to specific targets with high affinity, while ribozymes are catalytic RNA molecules. illinois.edumdpi.com

To enhance the chemical and structural diversity of these nucleic acid libraries, and thus the functional potential of the resulting aptamers and ribozymes, modified nucleoside triphosphates can be used during the synthesis and amplification steps of the SELEX process. frontiersin.org The inclusion of modifications can lead to aptamers with improved stability, binding affinity, and therapeutic potential. beilstein-journals.org For example, the triphosphate form of 5-iodouridine has been successfully incorporated into RNA libraries during SELEX to generate high-affinity aptamers that could subsequently be photo-cross-linked to their protein target. glenresearch.com The triphosphate derivative of this compound could similarly be employed in SELEX protocols, utilizing mutant polymerases capable of accepting modified substrates, to expand the chemical repertoire of nucleic acid libraries and facilitate the discovery of novel functional oligonucleotides. frontiersin.org

SELEX Process with Modified Nucleotides

| Step | Description |

| 1. Library Synthesis | A large, random oligonucleotide library is synthesized, incorporating modified nucleoside triphosphates (e.g., this compound triphosphate). |

| 2. Binding | The library is incubated with the target molecule. |

| 3. Partitioning | Sequences that bind to the target are separated from non-binding sequences. |

| 4. Amplification | The selected binding sequences are amplified (e.g., by RT-PCR and in vitro transcription), again using the modified nucleotides, to enrich the pool for the next round. |

| 5. Iteration | Steps 2-4 are repeated for multiple rounds to isolate high-affinity sequences. |

Genetic code expansion is a synthetic biology technique that enables the site-specific incorporation of unnatural amino acids (ncAAs) into proteins, thereby introducing novel chemical functions. mdpi.commdpi.com This process does not involve altering the primary genetic code itself but rather repurposing a codon, typically a stop codon like UAG, to encode an ncAA. mdpi.com This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the cell. mdpi.com

The role of modified nucleosides in this context is critical but indirect. Naturally occurring chemical modifications within the anticodon loop of tRNA molecules, particularly at the wobble position (position 34), are essential for accurate and efficient decoding of the genetic code. nih.govfrontiersin.org For instance, various 5-methyluridine (B1664183) derivatives (xm⁵U) at this position stabilize the U•G wobble pairing, which is crucial for the correct reading of codons ending in G. nih.gov The structural integrity and decoding capacity of the engineered orthogonal tRNA depend heavily on these modifications. mdpi.com A deficiency in such modifications can lead to decoding errors and frameshifting. frontiersin.org Therefore, a modified nucleoside like this compound could potentially be incorporated into an engineered tRNA's anticodon to modulate its binding properties and ensure the fidelity of unnatural amino acid incorporation. mdpi.comnih.gov

Cellular Uptake and Intracellular Processing Studies in In Vitro Systems

The investigation of this compound's journey into and within a cell is fundamental to understanding its biological activity. In vitro systems provide a controlled environment to dissect the processes of its cellular uptake, accumulation, and subsequent metabolic fate.

Quantifying the intracellular concentration of nucleoside analogs like this compound is critical for understanding their pharmacological effects. researchgate.net Due to the structural similarity to natural nucleosides, these analogs can enter cells, but their intracellular levels can vary significantly between cell types and individuals, which can impact efficacy. researchgate.net The determination of these compounds is challenging because of the low concentrations typically achieved within cells compared to their natural counterparts, the presence of numerous endogenous interfering molecules in complex biological matrices, and the high polarity of the phosphorylated active forms. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method essential for this type of quantification. researchgate.net The general workflow for this methodology involves several key steps:

Cell Culture and Treatment: Cells of interest are cultured in vitro and incubated with this compound for specific time periods.

Cell Lysis and Extraction: After incubation, the cells are harvested and lysed, often at low temperatures to prevent degradation. The extraction process is designed to precipitate proteins and isolate the small molecule analytes, including the nucleoside analog and its metabolites. researchgate.net

Chromatographic Separation: The cell extract is injected into a liquid chromatograph. A specialized column separates this compound and its phosphorylated forms from other cellular components based on their physicochemical properties like polarity and size.

Mass Spectrometric Detection: As the separated compounds exit the chromatography column, they are ionized and enter the mass spectrometer. The instrument filters and detects ions based on their specific mass-to-charge ratio, allowing for precise identification and quantification. Tandem mass spectrometry (MS/MS) further enhances selectivity by fragmenting the parent ion and analyzing the resulting daughter ions.

This powerful technique allows researchers to accurately measure the intracellular accumulation of the parent compound and its phosphorylated metabolites, which are often the active forms. researchgate.net

Table 1: General Steps in LC-MS/MS Quantification of Intracellular Nucleoside Analogs

| Step | Description | Key Considerations |

| 1. Cell Incubation | Exposing cultured cells to this compound. | Time- and concentration-dependent studies are performed. |

| 2. Sample Preparation | Harvesting cells and extracting intracellular contents. | Requires methods to halt metabolic activity instantly (e.g., quenching with cold methanol) and efficiently extract polar metabolites. researchgate.net |

| 3. LC Separation | Separating the analyte from a complex mixture. | Column chemistry (e.g., reversed-phase, HILIC) and mobile phase composition are optimized for polar compounds. |

| 4. MS/MS Detection | Identifying and quantifying the analyte. | High sensitivity and selectivity are needed to distinguish the analog from abundant endogenous nucleosides. researchgate.net |

To trace the metabolic journey of this compound within the cell, researchers employ isotope labeling techniques. oup.com This involves synthesizing the compound with stable, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). oup.comacs.org These labeled compounds are chemically identical to the unlabeled version but are heavier, allowing them to be distinguished by mass spectrometry.

Once the labeled this compound is introduced to cells, its transformation can be tracked. For instance, by using ¹³C and/or ¹⁵N labeling, researchers can follow the atoms from the precursor molecule into its various phosphorylated forms (monophosphate, diphosphate (B83284), and triphosphate) and even track its potential incorporation into nucleic acids like RNA. oup.comacs.org This provides a detailed reconstruction of the metabolic pathways the compound engages with inside the cell. oup.com

Fluorescent labeling is another approach. While not strictly an isotope technique, it serves a similar tracking purpose. A fluorogenic probe can be designed to bind specifically to uridine-rich sequences, allowing for the visualization of RNA and DNA within living cells. nih.govnih.gov By analogy, a fluorescently modified version of this compound could potentially be used to monitor its subcellular localization and dynamics in real-time using fluorescence microscopy. oup.com

Table 2: Isotope Labeling Techniques for Nucleoside Analog Tracking

| Technique | Label | Detection Method | Information Gained |

| Stable Isotope Tracing | ¹³C, ¹⁵N, ²H | Mass Spectrometry | Delineates metabolic conversion pathways (e.g., phosphorylation) and quantifies flux through these pathways. oup.comacs.org |

| Fluorescent Labeling | Fluorophore | Fluorescence Microscopy | Provides real-time spatial and temporal information on the subcellular distribution of the labeled molecule. nih.govoup.com |

Mechanisms of Biological Activity in Cellular Models

This compound is recognized as a nucleoside that inhibits the replication of certain viruses. biosynth.com Its antiviral activity has been demonstrated in in vitro studies against viruses such as Epstein-Barr virus and herpes simplex virus type 1. biosynth.com As a nucleoside analog, its mechanism of action is rooted in its structural mimicry of natural nucleosides that viruses use to build their genetic material. nih.govnih.govmdpi.com

The primary proposed mechanism involves the following steps:

Cellular Uptake and Activation: The compound enters the host cell. Inside the cell, host kinases phosphorylate it, converting it from a nucleoside to its active nucleoside triphosphate form. oup.combiosynth.com This three-step phosphorylation is a crucial activation process. oup.com

Targeting Viral Polymerase: The activated triphosphate analog acts as a substrate for viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. nih.govmdpi.com

Inhibition of Viral Genome Synthesis: The analog can interfere with viral replication in two main ways:

Chain Termination: After the viral polymerase incorporates the analog into the growing viral RNA strand, its modified structure can prevent the addition of subsequent nucleotides, thereby terminating the replication process.

Lethal Mutagenesis: The incorporation of the analog can introduce errors into the viral genome. An accumulation of such mutations can lead to a non-viable viral progeny. nih.gov

This interference with viral RNA synthesis or the modification of host cellular pathways that viruses exploit for their life cycle effectively curtails the infection at a molecular level. smolecule.com

In addition to its antiviral effects, this compound has demonstrated activity against the proliferation of cancer cells, specifically leukemia cells in preclinical models. biosynth.com This anti-proliferative effect is a common feature of nucleoside analogs, which can disrupt the fundamental cellular processes required for cell growth and division. researchgate.net

The mechanism of action for inhibiting cellular proliferation is linked to its identity as a uridine analog. Uridine and its derivatives are essential for multiple biosynthetic pathways:

RNA Synthesis: Uridine triphosphate (UTP) is a primary building block for RNA. Rapidly proliferating cells, such as cancer cells, have a high demand for RNA to support protein synthesis and other functions. oup.com

DNA Synthesis: Uridine nucleotides are precursors for deoxycytidine and deoxythymidine triphosphates (dCTP and dTTP), which are essential for DNA replication during the S-phase of the cell cycle.

Glycosylation: UDP-sugars, derived from UTP, are critical donors for the glycosylation of proteins and lipids, processes vital for proper cell function and signaling. nih.gov

By mimicking natural uridine, this compound can be taken up by cells and enter these metabolic pathways. Its incorporation or the inhibition of key enzymes in these pathways can lead to:

Inhibition of Nucleic Acid Synthesis: The analog can inhibit the enzymes responsible for synthesizing RNA and DNA, or it can be incorporated into these nucleic acids, leading to strand breaks or functional impairment.

Cell Cycle Arrest: Disruption of DNA synthesis or other critical processes can trigger cellular checkpoints, leading to an arrest in the cell cycle, thereby halting proliferation. nih.gov

Induction of Senescence or Apoptosis: If the metabolic disruption is severe, the cell may enter a state of irreversible growth arrest (senescence) or programmed cell death (apoptosis). nih.gov

The reliance of rapidly dividing cells on nucleotide synthesis pathways makes these cells particularly vulnerable to inhibition by nucleoside analogs, forming the basis of their anticancer potential. nih.gov

Structure Activity Relationship Sar Investigations and Analog Design Principles

Correlating C5-Substituent Variations with Biochemical and Cellular Effects

The C5 position of the uracil (B121893) ring is a common site for modification in the design of nucleoside analogs, as substituents at this position can significantly modulate the compound's electronic properties, steric profile, and potential for intermolecular interactions without disrupting the Watson-Crick base pairing face. The nature of the C5-substituent directly contributes to the electron density of the pyrimidine (B1678525) ring system. This, in turn, can influence the acidity of the N3H proton and the tautomeric equilibrium of the base, which are critical factors for molecular recognition and the precise reading of mRNA codons by tRNA. nih.gov

Studies on various 5-substituted uridine (B1682114) analogs have demonstrated a wide range of effects on biological activity. For instance, in some contexts, substitution at the C5 position can lead to a significant loss of inhibitory activity. mit.edu Conversely, other modifications are well-tolerated; 5-iodo-UDP, for example, was found to be equipotent to uridine 5'-diphosphate (UDP) in activating the human P2Y6 receptor, indicating that a bulky halogen is permissible at this position. nih.gov

The 4-hydroxybutyn-1-yl group in 5-(4-Hydroxybutyn-1-yl)uridine introduces several key features:

An Alkynyl Linker: The rigid, linear geometry of the acetylene (B1199291) group positions the terminal hydroxyl group at a defined distance and vector from the uracil ring, which can be crucial for probing the topology of a target's binding pocket.

A Terminal Hydroxyl Group: This functional group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in an enzyme's active site to enhance binding affinity.

Size and Lipophilicity: The four-carbon chain adds bulk and increases lipophilicity compared to uridine, which can influence membrane permeability and interactions with hydrophobic pockets.

The biochemical and cellular effects of these variations are highly dependent on the specific biological target.

Table 1: Effect of C5-Substituent Variation on Uridine Analog Activity

| C5-Substituent | Observed Biological Effect | Reference Compound | Key Takeaway |

|---|---|---|---|

| -H (Uridine) | Baseline activity. | N/A | Unsubstituted parent nucleoside. |

| -Iodo | Equipotent to UDP at the P2Y6 receptor. nih.gov | UDP | Bulky, lipophilic substituents can be well-tolerated. |

| -Methyl (Thymidine) | Increases pKa value by ~0.4 units compared to uridine. nih.gov | Uridine | Small alkyl groups alter electronic properties. |

| -OCH3 | Lowers pKa value by one unit compared to 5-methyluridine (B1664183), indicating electron-withdrawing effects. nih.gov | 5-methyluridine | Electron-withdrawing groups significantly alter N3H acidity. |

| Generic Substitutions | Caused significant loss of inhibitory activity against a specific (unnamed) target. mit.edu | Uridine | C5 modification is not universally beneficial and is target-dependent. |

Influence of Sugar Conformation and Stereochemistry on Biological Activity

The ribofuranose sugar moiety of a nucleoside is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as North (N-type) and South (S-type) conformers. acs.orgacs.org The preferred conformation of the sugar ring is a critical determinant of biological activity, as it dictates the three-dimensional orientation of the nucleobase and the 5'-hydroxyl group, which is the primary site of phosphorylation. nih.gov

Sugar Pucker: Locking the sugar into a specific conformation can have a profound impact on activity. For instance, studies on P2Y6 receptor agonists revealed that analogs constrained in an S-type conformation were moderately potent, whereas those locked in an N-type conformation were inactive. nih.gov Conversely, a thymidine (B127349) analog fixed in an N-type conformation displayed potent anti-herpes virus activity. acs.org For the APOBEC3 family of enzymes, substrates are selectively deaminated when they adopt a 2'-endo (S-type) conformation, which is characteristic of DNA. nih.gov The flexible ribose of this compound can adopt the conformation required by its specific biological target, but analogs can be designed with locked sugars to enhance affinity for targets that prefer a single conformation.

Stereochemistry: The stereochemistry of chiral centers within the molecule is pivotal for biological activity, as enzymes and receptors are chiral environments. nih.govnih.gov For nucleosides, the D-configuration of the ribose sugar is the natural form and is essential for recognition by most human enzymes. The precise spatial arrangement of the hydroxyl groups and the nucleobase, dictated by the stereocenters at C1', C2', C3', and C4', is fundamental for proper binding and subsequent biological effects. Altering the stereochemistry at any of these positions typically results in a significant loss of activity. nih.govresearchgate.net The synthesis of analogs with modified stereocenters, such as at the C5' position, requires careful stereocontrolled methods to ensure the desired configuration, as different diastereomers can have vastly different biological profiles. nih.govresearchgate.net

Table 2: Relationship Between Sugar Conformation and Biological Activity

| Sugar Conformation | Nucleoside Analog Type | Observed Biological Effect | Reference |

|---|---|---|---|

| C3'-exo (N-type) | Anti-HIV dideoxynucleosides | Correlated with active compounds. nih.gov | nih.gov |

| North (N)-methanocarba | Thymidine analog | Potent anti-herpetic activity (HSV-1, HSV-2). acs.org | acs.org |

| South (S)-methanocarba | UDP analog | Moderately potent activation of P2Y6 receptor. nih.gov | nih.gov |

| North (N)-methanocarba | UDP analog | Inactive at P2Y6 receptor. nih.gov | nih.gov |

| 2'-endo (S-type) | Cytidine (B196190) in oligonucleotides | Preferred conformation for APOBEC3 deaminase activity. nih.gov | nih.gov |

Design Paradigms for Enhancing Target Binding Affinity and Selectivity

The rational design of nucleoside analogs like this compound leverages several key paradigms to optimize interactions with a specific biological target, thereby enhancing binding affinity and selectivity.

Structure-Based Design and Target-Specific Interactions: With knowledge of a target's three-dimensional structure, substituents can be designed to form specific, favorable interactions. The 4-hydroxybutyn-1-yl group, for example, can be modeled into a binding site to orient its terminal hydroxyl to form a hydrogen bond with a key amino acid residue, such as a serine, threonine, or tyrosine, or with the peptide backbone. nih.gov The alkynyl chain can engage in hydrophobic interactions. Iterative modification of the chain length or functional groups based on SAR studies is a classic strategy to maximize these interactions and improve potency. rsc.orgmdpi.com

Bioisosteric Replacement: This strategy involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the goal of improving affinity, selectivity, or metabolic stability. A powerful example in nucleoside analog design was the replacement of the labile diphosphate (B83284) group of the natural substrate UDP-N-acetylmuramic acid with a stable 1,2,3-triazole linker. nih.gov This modification yielded potent inhibitors of Mycobacterium tuberculosis Mur ligases. Molecular modeling can help identify suitable bioisosteres that maintain the necessary geometry and interactions for binding. nih.gov

Conformational Constraint: As discussed previously, the sugar moiety of a nucleoside is flexible. Binding to a target requires it to adopt a specific conformation, which carries an entropic penalty. By "locking" the sugar into this bioactive conformation, the entropic cost of binding is reduced, which can lead to a significant increase in binding affinity. acs.org This pre-organization of the ligand is a powerful strategy for enhancing potency. nih.gov

Strategic Modifications to Improve Analog Stability in Biological Milieus

A biologically active compound must possess sufficient stability in physiological environments to reach its target and exert its effect. Nucleoside analogs are susceptible to degradation by various enzymes, and strategic modifications are often required to improve their stability and pharmacokinetic profile. researchgate.net

Protection of the Glycosidic Bond: The bond connecting the ribose sugar to the uracil base can be cleaved by enzymes such as uridine phosphorylase. nih.gov Modifications to the sugar ring are a primary strategy to confer resistance. The introduction of a substituent at the 2'-position, such as a 2'-fluoro or 2'-O-methyl group, is a well-established method to sterically hinder the approach of degradative enzymes and enhance stability. researchgate.net These modifications can also improve resistance to nucleases if the analog is incorporated into an oligonucleotide. researchgate.net

Blocking Metabolism of the C5-Substituent: The 4-hydroxybutyn-1-yl substituent itself can be a site of metabolism. The terminal hydroxyl group is a potential substrate for oxidation by cytochrome P450 enzymes (Phase I metabolism) or for conjugation reactions like glucuronidation (Phase II metabolism). To enhance metabolic stability, this hydroxyl group could be strategically replaced with a group that is less prone to metabolism, such as a fluorine atom or a methyl ether, thereby blocking these degradation pathways.

Advanced Analytical and Bioanalytical Methodologies for Modified Uridine Analogs

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS) stands as a cornerstone technology for the analysis of modified nucleosides due to its exceptional sensitivity and specificity. It allows for the precise determination of molecular weight and structural information based on fragmentation patterns.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of modified nucleosides from various sources, including purified RNA and biological fluids. nih.gov The technique involves the enzymatic hydrolysis of RNA into its constituent nucleosides, which are then separated by high-performance liquid chromatography (HPLC) before being detected by a tandem mass spectrometer. nih.gov

The quantification of 5-(4-Hydroxybutyn-1-yl)uridine using LC-MS/MS would involve developing a Multiple Reaction Monitoring (MRM) method. This process requires the selection of specific mass transitions, where a precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. nih.govresearchgate.net For this compound (Molecular Formula: C₁₃H₁₆N₂O₇, Molecular Weight: 312.28 g/mol ), the precursor ion would be m/z 313.1. biosynth.com The key fragmentation event for nucleosides is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the nucleobase.

Table 1: Predicted LC-MS/MS MRM Transitions for this compound

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Description |

|---|---|---|---|

| This compound | 313.1 | 197.1 | Corresponds to the protonated 5-(4-hydroxybutyn-1-yl)uracil base following glycosidic bond cleavage. |

This table presents hypothetical transitions based on the known fragmentation patterns of modified uridines. Actual values would require experimental verification.

A significant challenge in LC-MS/MS analysis is the presence of positional isomers, which have the same mass and can produce similar fragment ions. nih.gov Chromatographic separation is therefore critical to distinguish between different modified nucleosides. nih.gov The development of robust and validated LC-MS/MS assays is essential for supporting clinical studies, often requiring the use of a surrogate matrix, such as bovine serum albumin solution, when endogenous levels of the analyte are present in the biological matrix. nih.gov

Nucleic Acid Isotope Labeling Coupled with Mass Spectrometry (NAIL-MS) is an advanced technique used to study the dynamics of RNA modifications in vivo. wikipedia.org This method utilizes stable isotope labeling to introduce a mass difference between pre-existing (unlabeled) and newly synthesized (labeled) RNA transcripts. wikipedia.orgkaiser-lab.de Cells are cultured in media containing stable isotope-labeled precursors, such as ¹³C-labeled glucose or ¹⁵N-labeled nucleosides (e.g., ¹³C₅,¹⁵N₂-uridine), which are incorporated into the biomolecules. wikipedia.orgbiorxiv.org

Mass spectrometry can then distinguish between the light (unlabeled) and heavy (labeled) isotopologues of a nucleoside due to their mass difference. wikipedia.org This allows for pulse-chase experiments to monitor the temporal placement of modifications, their turnover, and the potential for dynamic reprogramming in response to cellular stress. epiviral.euresearchgate.net

The NAIL-MS approach offers several advantages:

Absolute Quantification : By using a stable isotope-labeled internal standard (SILIS), which can be a purified mixture of fully labeled nucleosides from an organism, NAIL-MS allows for highly accurate absolute quantification. wikipedia.orgkaiser-lab.de

Dynamic Analysis : It provides a dynamic view of RNA modification, unlike standard LC-MS/MS which gives a static snapshot. researchgate.net

Discovery of New Modifications : The technique can aid in the discovery of new or unexpected RNA modifications. kaiser-lab.de

For an analog like this compound, if it were incorporated into cellular RNA, NAIL-MS could be employed to track its incorporation rate into different RNA species (mRNA, tRNA, rRNA) and determine its stability within those transcripts over time.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, FTIR)

While mass spectrometry excels at quantification and identification based on mass, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the unambiguous elucidation of molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For a modified nucleoside like this compound, ¹H NMR would be used to confirm the presence and connectivity of protons in the ribose ring, the uracil (B121893) base, and the hydroxybutynyl side chain. researchgate.nethmdb.ca Specific signals corresponding to the methylene (B1212753) protons adjacent to the alkyne and the hydroxyl group, as well as the characteristic H5 and H6 protons of the uracil ring, would be identified. Furthermore, multinuclear NMR techniques, such as ¹³C and ³¹P NMR, can be used to analyze phosphorylated metabolites and provide a complete structural profile. nih.gov Two-dimensional NMR experiments (e.g., COSY, HSQC) would establish the connectivity between protons and carbons, confirming the precise structure of the molecule. researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for key functional groups.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Alcohol/Ribose) | 3500 - 3200 (broad) | Indicates the presence of hydroxyl groups. |

| N-H Stretch (Uracil) | 3400 - 3100 | Indicates the N-H bonds within the pyrimidine (B1678525) ring. |

| C≡C Stretch (Alkyne) | 2260 - 2100 (weak) | Characteristic of the internal alkyne bond in the side chain. |

This table provides expected ranges for the functional groups present in the molecule.

Chromatographic Methods for Separation and Purification

Chromatography is essential for the isolation and purification of this compound from synthetic reaction mixtures or for its separation from other nucleosides in biological samples prior to analysis. High-Performance Liquid Chromatography (HPLC) is the most common technique employed. helixchrom.com

Given the polar nature of uridine (B1682114) and its analogs, several HPLC modes can be utilized:

Reversed-Phase (RP-HPLC) : This is the most common mode, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). RP-HPLC is effective for separating nucleosides and their metabolites. helixchrom.com

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is particularly well-suited for the retention and separation of very polar compounds like uracil and uridine that may have insufficient retention in reversed-phase mode. helixchrom.com

Mixed-Mode Chromatography : Columns that combine multiple retention mechanisms, such as reversed-phase and anion-exchange, can provide unique selectivity for separating complex mixtures of nucleosides, nucleotides, and their derivatives. helixchrom.comhelixchrom.com

Table 3: Example HPLC Conditions for Uridine Analog Separation

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) or HILIC |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV-Vis at ~260-275 nm or Mass Spectrometry |

This table outlines typical starting conditions for method development.

Bioanalytical Approaches for Detecting and Quantifying Modified Nucleosides in Biological Samples

Detecting and quantifying modified nucleosides like this compound in complex biological samples such as plasma, urine, or tissue homogenates presents unique challenges, including low concentrations, matrix interference, and the presence of endogenous related compounds. nih.govnih.gov A robust bioanalytical strategy is crucial for obtaining reliable pharmacokinetic and metabolic data.

The workflow typically begins with sample preparation , a critical step to remove interfering substances like proteins and lipids and to concentrate the analyte. Common techniques include:

Protein Precipitation (PPT) : A simple and fast method where an organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE) : Separates the analyte based on its differential solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE) : A more selective technique where the analyte is retained on a solid sorbent while impurities are washed away, followed by elution of the purified analyte.

Following sample preparation, LC-MS/MS is the analytical technique of choice due to its high sensitivity and specificity. plos.org The development of a validated method according to regulatory guidelines is necessary for clinical applications. This involves demonstrating parallelism between the authentic biological matrix and a surrogate matrix if the analyte is endogenous. nih.gov The use of a stable isotope-labeled internal standard, such as ¹³C,¹⁵N-labeled this compound, is highly recommended as it co-elutes with the analyte and corrects for variations in sample processing and matrix effects, leading to the most accurate and precise quantification. nih.gov

Alternative approaches like Capillary Electrophoresis-Mass Spectrometry (CESI-MS) offer advantages for analyzing polar and charged molecules like nucleotides and nucleosides, often without the need for derivatization and with very small sample volumes. sciex.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.